molecular formula C19H23N3O2 B3939519 2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL

2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL

Cat. No.: B3939519
M. Wt: 325.4 g/mol
InChI Key: GFIAIAJKOHKFPX-UHFFFAOYSA-N
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Description

2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a methoxyphenol group, which is known for its antioxidant properties, and a butyl-substituted benzimidazole moiety, which contributes to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction: The butyl group is introduced via a substitution reaction using butyl halides in the presence of a base.

    Coupling with Methoxyphenol: The final step involves coupling the benzimidazole derivative with 6-methoxyphenol using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxyphenol group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are used to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-[(1H-Benzimidazol-2-yl)methyl]phenol: Lacks the butyl and methoxy groups.

    6-Methoxy-2-(1H-benzimidazol-2-yl)phenol: Similar but without the butyl group.

Uniqueness

2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL is unique due to its combination of a butyl-substituted benzimidazole and a methoxyphenol group, which imparts distinct chemical and biological properties not found in simpler benzimidazole derivatives .

Properties

IUPAC Name

2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-4-12-22-16-10-6-5-9-15(16)21-19(22)20-13-14-8-7-11-17(24-2)18(14)23/h5-11,23H,3-4,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIAIAJKOHKFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL
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2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL
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2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL
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2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL
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2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-6-METHOXYPHENOL

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